Cas no 1689993-89-2 (rac-(3R,4R)-4-methyl-1-(propan-2-yl)pyrrolidine-3-carboxylic acid)

rac-(3R,4R)-4-methyl-1-(propan-2-yl)pyrrolidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- rac-(3R,4R)-4-methyl-1-(propan-2-yl)pyrrolidine-3-carboxylic acid
- 1689993-89-2
- EN300-1628028
-
- インチ: 1S/C9H17NO2/c1-6(2)10-4-7(3)8(5-10)9(11)12/h6-8H,4-5H2,1-3H3,(H,11,12)/t7-,8-/m1/s1
- InChIKey: IBHPAHJVVAXZAO-HTQZYQBOSA-N
- ほほえんだ: OC([C@@H]1CN(C(C)C)C[C@H]1C)=O
計算された属性
- せいみつぶんしりょう: 171.125928785g/mol
- どういたいしつりょう: 171.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 179
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.1
- トポロジー分子極性表面積: 40.5Ų
rac-(3R,4R)-4-methyl-1-(propan-2-yl)pyrrolidine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1628028-2500mg |
rac-(3R,4R)-4-methyl-1-(propan-2-yl)pyrrolidine-3-carboxylic acid |
1689993-89-2 | 2500mg |
$1509.0 | 2023-09-22 | ||
Enamine | EN300-1628028-1000mg |
rac-(3R,4R)-4-methyl-1-(propan-2-yl)pyrrolidine-3-carboxylic acid |
1689993-89-2 | 1000mg |
$770.0 | 2023-09-22 | ||
Enamine | EN300-1628028-10.0g |
rac-(3R,4R)-4-methyl-1-(propan-2-yl)pyrrolidine-3-carboxylic acid |
1689993-89-2 | 10g |
$6512.0 | 2023-06-04 | ||
Enamine | EN300-1628028-0.1g |
rac-(3R,4R)-4-methyl-1-(propan-2-yl)pyrrolidine-3-carboxylic acid |
1689993-89-2 | 0.1g |
$1332.0 | 2023-06-04 | ||
Enamine | EN300-1628028-100mg |
rac-(3R,4R)-4-methyl-1-(propan-2-yl)pyrrolidine-3-carboxylic acid |
1689993-89-2 | 100mg |
$678.0 | 2023-09-22 | ||
Enamine | EN300-1628028-10000mg |
rac-(3R,4R)-4-methyl-1-(propan-2-yl)pyrrolidine-3-carboxylic acid |
1689993-89-2 | 10000mg |
$3315.0 | 2023-09-22 | ||
Enamine | EN300-1628028-250mg |
rac-(3R,4R)-4-methyl-1-(propan-2-yl)pyrrolidine-3-carboxylic acid |
1689993-89-2 | 250mg |
$708.0 | 2023-09-22 | ||
Enamine | EN300-1628028-2.5g |
rac-(3R,4R)-4-methyl-1-(propan-2-yl)pyrrolidine-3-carboxylic acid |
1689993-89-2 | 2.5g |
$2969.0 | 2023-06-04 | ||
Enamine | EN300-1628028-0.25g |
rac-(3R,4R)-4-methyl-1-(propan-2-yl)pyrrolidine-3-carboxylic acid |
1689993-89-2 | 0.25g |
$1393.0 | 2023-06-04 | ||
Enamine | EN300-1628028-0.5g |
rac-(3R,4R)-4-methyl-1-(propan-2-yl)pyrrolidine-3-carboxylic acid |
1689993-89-2 | 0.5g |
$1453.0 | 2023-06-04 |
rac-(3R,4R)-4-methyl-1-(propan-2-yl)pyrrolidine-3-carboxylic acid 関連文献
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
rac-(3R,4R)-4-methyl-1-(propan-2-yl)pyrrolidine-3-carboxylic acidに関する追加情報
Chemical Profile of rac-(3R,4R)-4-methyl-1-(propan-2-yl)pyrrolidine-3-carboxylic Acid (CAS No. 1689993-89-2)
Rac-(3R,4R-4-methyl-1-(propan-2-yl)pyrrolidine-3-carboxylic acid, CAS No. 1689993-89-2) is a structurally unique compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to the pyrrolidine class of heterocyclic molecules, which are widely recognized for their diverse biological activities and potential therapeutic applications. The specific stereochemistry of this compound, characterized by the 3R,4R configuration, plays a crucial role in determining its pharmacological properties and interactions with biological targets.
The molecular structure of rac-(3R,4R-4-methyl-1-(propan-2-yl)pyrrolidine-3-carboxylic acid), featuring a pyrrolidine ring substituted with a methyl group at the 4-position and an isopropyl group at the 1-position, contributes to its distinct chemical and biological profile. This arrangement not only influences its solubility and metabolic stability but also modulates its binding affinity to various enzymes and receptors. The carboxylic acid functionality at the 3-position further enhances its reactivity, making it a valuable intermediate in synthetic chemistry and drug development.
In recent years, there has been growing interest in pyrrolidine derivatives due to their potential as scaffolds for novel therapeutic agents. Studies have demonstrated that compounds with similar structural motifs exhibit a range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. The stereochemistry of these molecules is particularly critical, as even minor changes in configuration can significantly alter their pharmacological outcomes. Rac-(3R,4R-4-methyl-1-(propan-2-yl)pyrrolidine-3-carboxylic acid) represents an important case study in this context, where the precise stereochemical arrangement contributes to its unique pharmacological profile.
One of the most compelling aspects of rac-(3R,4R-4-methyl-1-(propan-2-yl)pyrrolidine-3-carboxylic acid) is its potential as a building block for more complex drug candidates. Researchers have leveraged its structural features to develop derivatives with enhanced potency and selectivity. For instance, modifications at the methyl and isopropyl substituents have been explored to optimize interactions with specific biological targets. These efforts have led to the identification of novel compounds with promising preclinical activity in various disease models.
The synthesis of rac-(3R,4R-4-methyl-1-(propan-2-yl)pyrrolidine-3-carboxylic acid) presents unique challenges due to the need for precise stereocontrol during the construction of the pyrrolidine ring. Advanced synthetic methodologies, such as asymmetric hydrogenation and enzymatic resolution techniques, have been employed to achieve the desired stereochemical purity. These approaches not only highlight the synthetic ingenuity required but also underscore the importance of robust synthetic strategies in medicinal chemistry.
The pharmacological evaluation of rac-(3R,4R-4-methyl-1-(propan-2-yl)pyrrolidine-3-carboxylic acid) has revealed intriguing interactions with several key biological targets. Initial studies have suggested that this compound may modulate neurotransmitter systems relevant to central nervous system disorders. The presence of both lipophilic and hydrophilic substituents enhances its ability to cross the blood-brain barrier, making it a candidate for treating neurological conditions such as depression and anxiety. Additionally, its structural similarity to known bioactive molecules suggests potential applications in other therapeutic areas.
In conclusion, rac-(3R,4R-4-methyl-1-(propan-2-yl)pyrrolidine-3-carboxylic acid, CAS No. 1689993-89-2) is a structurally fascinating compound with significant potential in pharmaceutical research and drug development. Its unique stereochemistry and functional group arrangement make it a valuable scaffold for designing novel therapeutic agents. As ongoing research continues to uncover new biological activities and synthetic strategies for this compound class, it is likely that rac-(3R,4R-4-methyl-1-(propan-2-y l)pyrrolidine - 3 - carboxylic acid b>) will remain at the forefront of medicinal chemistry innovation.
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